N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a morpholine ring, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of morpholine with a suitable acylating agent to form the morpholin-4-ylcarbonyl intermediate. This intermediate is then reacted with a precursor of the oxadiazole ring under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-ylcarbonyl)benzoyl]-L-valyl-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]-L-prolinamide
- 4-(Morpholin-4-ylcarbonyl)benzonitrile
Uniqueness
N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of a morpholine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N4O5 |
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Molecular Weight |
256.22 g/mol |
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]acetamide |
InChI |
InChI=1S/C9H12N4O5/c1-6(14)10-8-7(13(16)18-11-8)9(15)12-2-4-17-5-3-12/h2-5H2,1H3,(H,10,11,14) |
InChI Key |
PKHMJHQMOFQEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NO[N+](=C1C(=O)N2CCOCC2)[O-] |
Origin of Product |
United States |
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